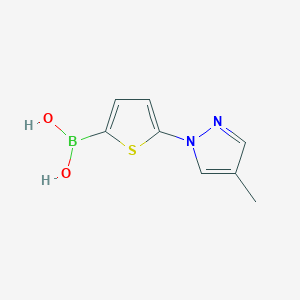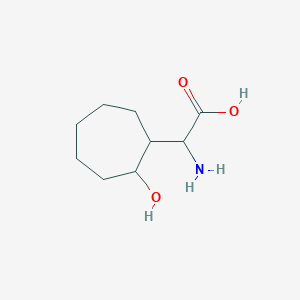
2-amino-2-(2-hydroxycycloheptyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-hydroxycycloheptyl)acetic acid is a unique organic compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cycloheptyl ring, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(2-hydroxycycloheptyl)acetic acid typically involves the reaction of cycloheptanone with glycine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-2-(2-hydroxycycloheptyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptylamine derivatives.
Substitution: Formation of various substituted cycloheptyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-hydroxycycloheptyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-amino-2-(2-hydroxycycloheptyl)acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The cycloheptyl ring provides structural stability and influences the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-2-(2-hydroxyphenyl)acetic acid: Similar structure but with a phenyl ring instead of a cycloheptyl ring.
2-Amino-2-(2-hydroxyethyl)acetic acid: Similar structure but with an ethyl group instead of a cycloheptyl ring.
Uniqueness: 2-Amino-2-(2-hydroxycycloheptyl)acetic acid is unique due to its cycloheptyl ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-amino-2-(2-hydroxycycloheptyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c10-8(9(12)13)6-4-2-1-3-5-7(6)11/h6-8,11H,1-5,10H2,(H,12,13) |
InChI-Schlüssel |
JNXKKAUQUHGOLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


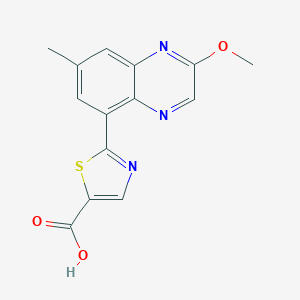
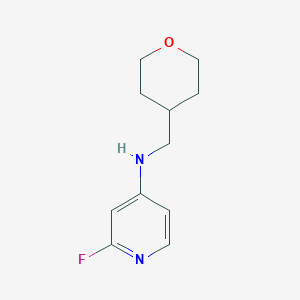


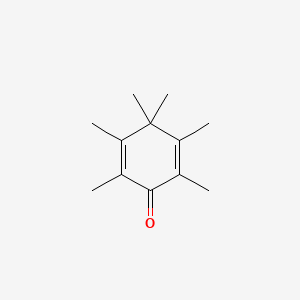


![6-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13336790.png)
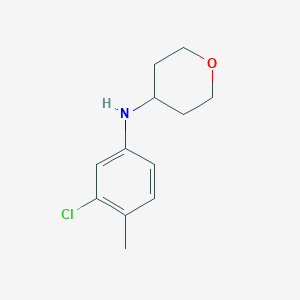


![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
